![molecular formula C7H5Cl2N3O2S B13841645 2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13841645.png)
2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains both pyrrolo and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-amino-2-methoxycarbonylthiophene as the starting material, which undergoes a series of reactions including chlorination and sulfonylation . The reaction conditions often require specific temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, can further enhance the production process.
化学反应分析
Types of Reactions
2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents such as m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various aminopyrimidine derivatives, while oxidation of the methylsulfonyl group can produce sulfone derivatives .
科学研究应用
2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
作用机制
The mechanism of action of 2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s ability to undergo nucleophilic substitution allows it to form covalent bonds with target molecules, thereby modulating their activity .
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-7-(methylsulfonyl)thieno[3,2-d]pyrimidine
- 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine
- 2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine
Uniqueness
2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of chlorine and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C7H5Cl2N3O2S |
|---|---|
分子量 |
266.10 g/mol |
IUPAC 名称 |
2,4-dichloro-7-methylsulfonylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H5Cl2N3O2S/c1-15(13,14)12-3-2-4-5(8)10-7(9)11-6(4)12/h2-3H,1H3 |
InChI 键 |
YIEYHTAYUGPDAJ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)N1C=CC2=C1N=C(N=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


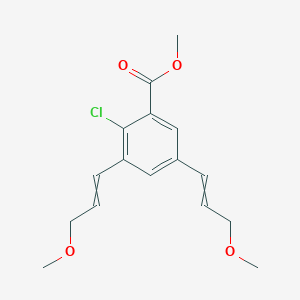

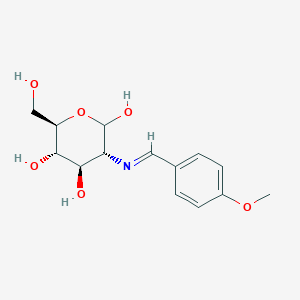
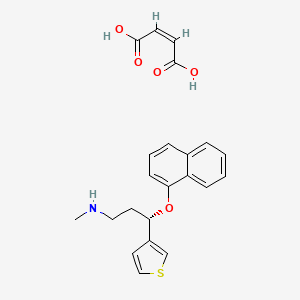
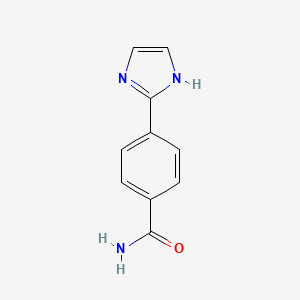
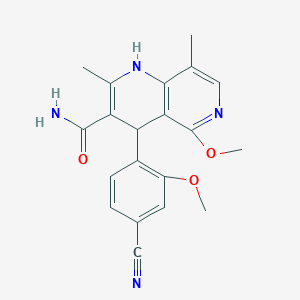

![disodium;(2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxylatomethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoate](/img/structure/B13841595.png)
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid](/img/structure/B13841606.png)
![N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2'-Benzoate](/img/structure/B13841621.png)
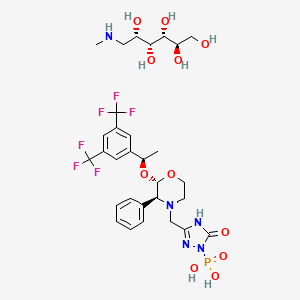

![Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13841652.png)

